molecular formula C16H12O4 B11853461 6-Hydroxy-7-methoxy-3-phenyl-4H-1-benzopyran-4-one CAS No. 54921-43-6

6-Hydroxy-7-methoxy-3-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11853461
CAS No.: 54921-43-6
M. Wt: 268.26 g/mol
InChI Key: KTQFLLRHAQNLNO-UHFFFAOYSA-N
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Description

6-hydroxy-7-methoxy-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound is characterized by a chromen-4-one core structure with hydroxy and methoxy substituents at positions 6 and 7, respectively, and a phenyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-methoxy-3-phenyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid, can be used to synthesize chromone derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reaction. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-7-methoxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-hydroxy-7-methoxy-3-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-hydroxy-7-methoxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cancer pathways, thereby exerting its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-phenyl-4H-chromen-4-one: Lacks the methoxy group at position 7.

    6-hydroxy-3-phenyl-4H-chromen-4-one: Lacks the methoxy group at position 7.

    7-methoxy-3-phenyl-4H-chromen-4-one: Lacks the hydroxy group at position 6

Uniqueness

6-hydroxy-7-methoxy-3-phenyl-4H-chromen-4-one is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

6-hydroxy-7-methoxy-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-15-8-14-11(7-13(15)17)16(18)12(9-20-14)10-5-3-2-4-6-10/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQFLLRHAQNLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616761
Record name 6-Hydroxy-7-methoxy-3-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54921-43-6
Record name 6-Hydroxy-7-methoxy-3-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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